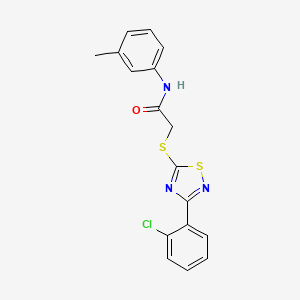

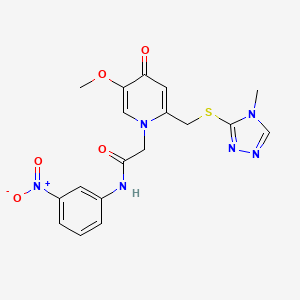

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide” is a chemical compound with potential applications in various fields of research and industry. It is a part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Synthesis Analysis

The synthesis of these compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . In another study, a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization were used for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” in good yields .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The molecular formula is C18H17N3O3.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Physical and Chemical Properties Analysis

The molecular weight of the compound is 323.352. More detailed physical and chemical properties are not available in the search results.科学的研究の応用

Antitubercular Activity

A study investigated the synthesis and evaluation of chromenyl barbiturates and thiobarbiturates as potential antitubercular agents. Although the furanochromene series showed only weak to moderate antitubercular activity, the pyranochromene analog demonstrated good antitubercular activity, suggesting its potential as a lead compound for further optimization (Laxmi et al., 2011).

Synthetic Transformations and Conjugates

Research on the synthetic transformations of 4H-chromene and the creation of 4-hydroxy-2-pyranone and 4-hydroxycoumarin conjugates has been conducted. These studies illustrate the versatility of chromene derivatives in forming complex molecular structures, which could be useful in developing new chemical entities for various scientific applications (Rao & Tangeti, 2013).

Heterocyclic Synthesis

The synthesis of thio- and furan-fused heterocycles, including furopyranone, furopyrrolone, and thienopyrrolone derivatives, highlights the potential of furanochromene compounds in creating novel heterocyclic systems. This work suggests the utility of these compounds in generating new materials with potentially unique physical, chemical, or biological properties (Ergun et al., 2014).

Anti-H1N1 Activity

A study on alkaloids from the mangrove-derived actinomycete Jishengella endophytica revealed compounds with activity against the influenza A virus subtype H1N1. This finding indicates the potential of furanochromene derivatives in the development of antiviral agents (Wang et al., 2014).

Crystal Structure Analysis

Research on the crystal structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and related compounds provides insights into the molecular conformation and arrangement of chromene derivatives. This information is crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Reis et al., 2013).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O4/c23-14-10-17(26-15-5-2-1-4-12(14)15)19(24)22-11-13-18(21-8-7-20-13)16-6-3-9-25-16/h1-10H,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSCDPDICKRWRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-phenylbenzamide](/img/structure/B2829247.png)

![3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2829248.png)

![2-[(2-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2829251.png)

![8-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2829252.png)

![3-methyl-8-(9H-xanthene-9-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2829253.png)

![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B2829264.png)

![N-(2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2829267.png)

![1-(1H-Benzotriazole-1-yl)-3-[(2-thienyl)thio]acetone](/img/structure/B2829268.png)